1,3-Dimethylnaphthalen-2-ol
Overview
Description
1,3-Dimethylnaphthalen-2-ol is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation and Autoxidation Studies
1,3-Dimethylnaphthalen-2-ol, like its related compounds, has been studied in the context of oxidation and autoxidation reactions. For instance, the oxidation of various naphthalene derivatives by lead tetraacetate has been explored, showing the formation of dichloroacetyl derivatives and other products. These studies are significant in understanding the reactivity and stability of these compounds under oxidative conditions (Greenland, Pinhey, & Sternhell, 1987).
Role in Flower Scents
Research has identified derivatives of dimethylnaphthalene in the flower scents of various species of cacti. These compounds, such as dehydrogeosmin, are believed to play a role in the pollination biology of these plants (Kaiser & Nussbaumer, 1990).
Catalysis and Chemical Synthesis
Studies have examined the use of metal-loaded zeolite catalysts for the methylation of naphthalene derivatives, which is essential in chemical synthesis for producing materials like polyethylenenaphthalate. The effectiveness of different catalysts and the formation of various dimethylnaphthalene isomers have been analyzed in this context (Güleç, Sher, & Karaduman, 2018).
Nonlinear Optical Properties
There's been an exploration of the nonlinear optical properties of naphthalene derivatives, which are crucial in optoelectronics and photonics. The study of compounds like 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, a related compound, helps in understanding charge transfer interactions and their implications in technological applications (Sreenath, Joe, & Rastogi, 2018).
Structural and Vibrational Studies
Research on the structural aspects of dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, through neutron diffraction studies provides insights into the steric effects and dynamics of these molecules. Such studies are important for understanding the physical properties of these compounds at the molecular level (Wilson & Nowell, 2000).
Properties
IUPAC Name |
1,3-dimethylnaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-7-10-5-3-4-6-11(10)9(2)12(8)13/h3-7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNYYJKCBOXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598376 | |
Record name | 1,3-Dimethylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106949-25-1 | |
Record name | 1,3-Dimethylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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